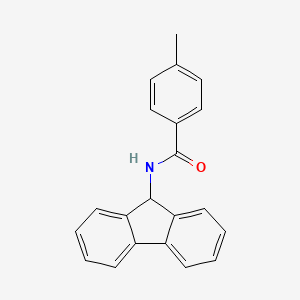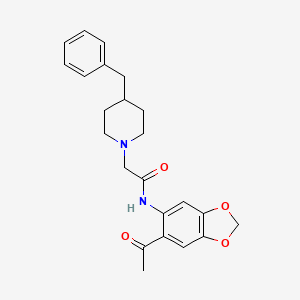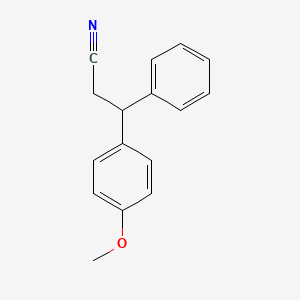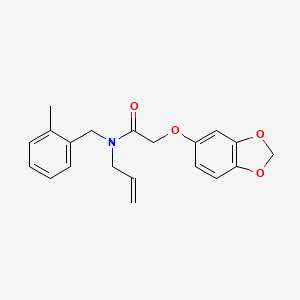![molecular formula C25H27N3OS B4085844 N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide
Descripción general
Descripción
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is not fully understood, but it is believed to target the DNA damage response pathway. Specifically, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of a protein called ATR, which is involved in repairing damaged DNA. By inhibiting ATR, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide can prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is its potency. It has been shown to be effective at low concentrations, making it a valuable tool for studying the DNA damage response pathway. However, one limitation of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide. One area of interest is the development of new combination therapies that incorporate N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide. In addition, there is ongoing research into the molecular mechanisms of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide, which could lead to the development of new cancer therapies that target the DNA damage response pathway. Finally, there is interest in exploring the potential of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide for the treatment of other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4,6-diphenylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c1-18(24(29)26-21-15-9-4-10-16-21)30-25-27-22(19-11-5-2-6-12-19)17-23(28-25)20-13-7-3-8-14-20/h2-3,5-8,11-14,17-18,21H,4,9-10,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFAXLBTSUOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4085762.png)
![2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B4085770.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4085777.png)

![N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)



![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)
